molecular formula C17H17N5O2 B2461628 N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-55-2

N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No. B2461628
CAS RN: 880811-55-2
M. Wt: 323.356
InChI Key: MRQZLQXSARJWFE-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, also known as MPOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antitumor Agents and Drug Synthesis

Research has explored the synthesis and potential therapeutic applications of compounds structurally related to N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, particularly in the context of antitumor activity. For instance, Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against the Walker 256 carcinosarcoma in rats, illustrating the compound's potential as a therapeutic agent (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Heterocyclic Chemistry and Catalysis

In the realm of heterocyclic chemistry, compounds analogous to N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide serve as precursors or intermediates in the synthesis of complex heterocyclic structures. Abonía et al. (2004) demonstrated the synthesis of novel hydropyrazolopyridine derivatives using benzotriazole methodology under solvent-free conditions, showcasing the versatility of related compounds in organic synthesis and the development of new catalytic processes (Abonía, Rengifo, Quiroga, Insuasty, Cobo, & Nogueras, 2004).

Material Science and Ionic Liquids

In material science, research by Hansmeier et al. (2010) on the ionic liquid 3-methyl-N-butylpyridinium dicyanamide, closely related to the chemical structure of interest, highlighted its use in extracting aromatic and aliphatic hydrocarbons. This study contributes to our understanding of ionic liquids' potential in separation processes and chemical synthesis, emphasizing the broader applicability of related chemical frameworks in industrial applications (Hansmeier, Jongmans, Meindersma, & Haan, 2010).

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-8-9-15(18-11-12)19-16(23)7-4-10-22-17(24)13-5-2-3-6-14(13)20-21-22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQZLQXSARJWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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